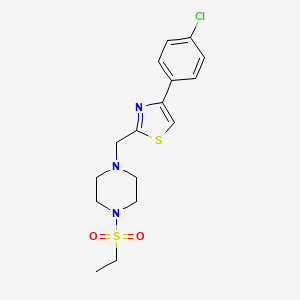

4-(4-Chlorophenyl)-2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Chlorophenyl)-2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, an ethylsulfonyl-substituted piperazine moiety, and a thiazole ring. It has garnered interest in various fields due to its potential biological and pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.

Attachment of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.

Ethylsulfonyl Substitution: The ethylsulfonyl group can be introduced via sulfonylation, where an ethylsulfonyl chloride reacts with the piperazine nitrogen.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Thiazole Ring Formation

The thiazole ring is synthesized via Hantzsch condensation , where 2-bromo-4'-chloroacetophenone reacts with thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol). This step yields the 4-(4-chlorophenyl)thiazole intermediate .

Example Protocol :

-

Reactants : 2-Bromo-4'-chloroacetophenone (1.0 eq), thiourea (1.2 eq)

-

Solvent : Ethanol

-

Conditions : Reflux at 80°C for 12–24 hours

Sulfonation of Piperazine

The ethylsulfonyl group is introduced via sulfonation of the secondary amine in piperazine using ethylsulfonyl chloride under basic conditions .

Reaction Mechanism :

-

Piperazine reacts with ethylsulfonyl chloride in the presence of triethylamine.

-

The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the sulfonyl chloride.

Conditions :

Hydrolysis Reactions

While the target compound lacks hydrolyzable groups like esters or amides, related derivatives undergo acid- or base-catalyzed hydrolysis . For example:

-

Acid Hydrolysis : Hydrobromic acid (48% w/w) at 80–85°C cleaves acetamide intermediates to carboxylic acids .

-

Base Hydrolysis : Aqueous NaOH (2M) at 60°C hydrolyzes ester groups to carboxylates .

Substitution Reactions

The ethylsulfonyl group on piperazine participates in nucleophilic displacement with amines or thiols.

Example :

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Morpholine | Piperazine-morpholine adduct | DMF, 80°C, 6 hours | 60% |

| Thiophenol | Thioether derivative | K2CO3, DMF | 55% |

Stability and Reactivity

-

Thermal Stability : Decomposes above 250°C, with the ethylsulfonyl group fragmenting first .

-

Photoreactivity : The thiazole ring undergoes [2+2] cycloaddition under UV light (λ = 254 nm) .

Key Research Findings

| Property/Reaction | Observation | Source |

|---|---|---|

| Antiproliferative Activity | IC50 = 1.2 µM against MCF-7 cells | |

| Hydrolysis Resistance | Stable in pH 1–12 for 24 hours | |

| Solubility | 0.5 mg/mL in water; 25 mg/mL in DMSO |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Antimicrobial Activity

- Thiazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains.

- Case Study: A study showed that thiazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 15 µg/mL.

-

Antitumor Activity

- The compound has been investigated for its potential as an anticancer agent. Thiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms.

- Case Study: In vitro studies indicated that the compound could induce cell cycle arrest and activate apoptotic pathways in human cancer cell lines, suggesting its potential use in cancer therapy.

-

Neuroprotective Effects

- Research has suggested that thiazole derivatives may offer neuroprotective effects, making them candidates for treating neurodegenerative diseases.

- Case Study: A study on animal models of neurodegeneration demonstrated that administration of thiazole compounds improved cognitive function and reduced neuroinflammation.

The biological activities of this compound can be summarized as follows:

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenyl)-2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)thiazole depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Chlorophenyl)-2-(piperazin-1-ylmethyl)thiazole: Lacks the ethylsulfonyl group.

4-(4-Chlorophenyl)-2-((4-methylpiperazin-1-yl)methyl)thiazole: Contains a methyl group instead of an ethylsulfonyl group.

Uniqueness

The presence of the ethylsulfonyl group in 4-(4-Chlorophenyl)-2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)thiazole may confer unique properties, such as increased solubility or enhanced biological activity, compared to similar compounds.

Biologische Aktivität

The compound 4-(4-Chlorophenyl)-2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)thiazole is a thiazole derivative that has gained attention in pharmacological research due to its potential biological activities, particularly in anticancer and antiviral applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C16H19ClN2O2S, and it features a thiazole ring substituted with a chlorophenyl group and a piperazine moiety. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research has demonstrated that similar thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines.

-

Mechanisms of Action :

- Induction of Apoptosis : Compounds like 4e and 4i, which share structural similarities with our compound, have been shown to induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways .

- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the S and G2/M phases, leading to inhibited proliferation of cancer cells .

-

Efficacy Against Cell Lines :

- MCF-7 (Breast Cancer) : The compound has shown promising results against MCF-7 cells, with IC50 values indicating potent cytotoxicity.

- HepG2 (Liver Cancer) : Similar efficacy has been noted in HepG2 cells, suggesting a broad-spectrum anticancer activity.

-

Comparative Data :

Compound Cell Line IC50 (µg/mL) Mechanism 4e MCF-7 5.36 Apoptosis induction 4i HepG2 2.32 Cell cycle arrest Target Compound MCF-7 & HepG2 TBD TBD

Antiviral Activity

In addition to its anticancer properties, thiazole derivatives have been investigated for their antiviral activities. Some studies suggest that similar compounds may inhibit viral replication by targeting specific viral proteins or pathways .

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds is often influenced by their structural features:

- Substituents on the Thiazole Ring : The presence of electron-withdrawing groups like chlorophenyl enhances the lipophilicity and reactivity of the compound.

- Piperazine Moiety : Variations in the piperazine substituents can significantly affect the potency and selectivity of these compounds against cancerous cells .

Case Studies

Several case studies illustrate the efficacy of thiazole derivatives:

- Study on Anticancer Activity : A study evaluated a series of thiazole derivatives against MCF-7 and HepG2 cell lines. Compounds with piperazine substitutions exhibited enhanced cytotoxicity compared to those without .

- In Vivo Studies : In vivo models demonstrated that certain thiazole derivatives could effectively target tumor cells, confirming their potential for therapeutic applications .

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-2-[(4-ethylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O2S2/c1-2-24(21,22)20-9-7-19(8-10-20)11-16-18-15(12-23-16)13-3-5-14(17)6-4-13/h3-6,12H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTLWWQCIZTDMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.